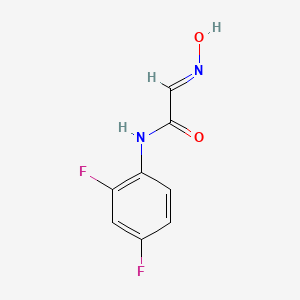

![molecular formula C28H25N3O5S2 B3020864 1-(2,5-dimethoxyphenyl)-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone CAS No. 895101-53-8](/img/structure/B3020864.png)

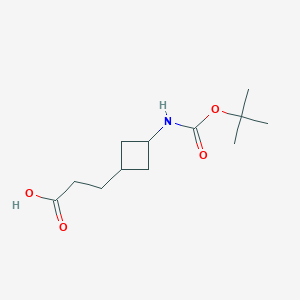

1-(2,5-dimethoxyphenyl)-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 1-(2,5-dimethoxyphenyl)-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone involves the alkylation of 2-thiouracils, which is a key step in the formation of the pyrimidine ring structure. In one study, the alkylation process was performed using 1-bromo-2-(3,5-dimethylphenoxy)ethane in DMF, which exclusively targeted the sulfur atom, leading to the formation of 6-benzyl and 6-(2,6-difluorobenzyl) derivatives of pyrimidin-4(3H)-one . These derivatives were found to have antiviral properties against HIV-1. Although the exact compound was not synthesized in the provided papers, the methods described could be relevant for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of the compound is complex, featuring a pyrimido[5,4-c][2,1]benzothiazin ring system. This structure is likely to be synthesized through a cyclization process, as indicated by the synthesis of related 1,4-benzothiazepines. These were obtained from Lewis acid-mediated cyclizations of 1-[2-arylthio(oxy)ethyl]-5-benzotriazolyl-2-pyrrolidinones . The presence of a 2,5-dimethoxyphenyl group suggests that the compound may also involve reactions starting from 2,5-dimethoxy-2,5-dihydrofuran or related precursors.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include alkylation and cyclization. The alkylation of 2-thiouracils leads to the formation of pyrimidin-4(3H)-one derivatives with various substituents . Cyclization reactions, as seen in the synthesis of 1,4-benzothiazepines, involve the use of Lewis acids to close the ring structures, which is a crucial step in forming the benzothiazin ring system . These reactions are indicative of the types of chemical transformations that might be used to synthesize the compound .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 1-(2,5-dimethoxyphenyl)-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone are not directly reported in the provided papers, the properties of structurally related compounds can offer some insights. The synthesized pyrimidin-4(3H)-one derivatives exhibit virus-inhibiting properties, suggesting that the compound may also possess biological activity . The solubility, stability, and reactivity of these compounds would be influenced by the presence of the dimethoxyphenyl and benzothiazin groups, as well as the sulfur-containing thioether linkage.

Propiedades

IUPAC Name |

1-(2,5-dimethoxyphenyl)-2-[6-[(2-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25N3O5S2/c1-18-8-4-5-9-19(18)16-31-23-11-7-6-10-21(23)27-26(38(31,33)34)15-29-28(30-27)37-17-24(32)22-14-20(35-2)12-13-25(22)36-3/h4-15H,16-17H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGWZGPOTSMVQNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC(=O)C5=C(C=CC(=C5)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-fluoro-4-methoxybenzamide](/img/structure/B3020781.png)

![N-(3,5-dichlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3020782.png)

![6-(4-Chlorophenyl)-2-[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B3020783.png)

![2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/no-structure.png)

![N-[2-(5-Ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-3,3-diphenylpropanamide](/img/structure/B3020790.png)

![N-[1-(3-Cyanophenyl)ethyl]-N-methyl-3-(prop-2-enoylamino)propanamide](/img/structure/B3020792.png)

![Ethyl 7-(3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B3020795.png)

![(3-(Pyridin-3-yloxy)azetidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B3020800.png)